Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

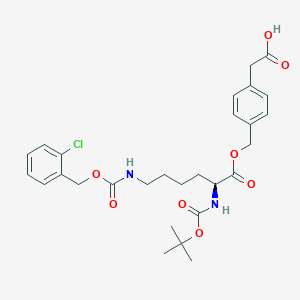

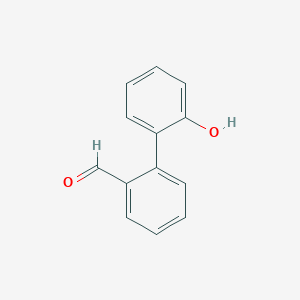

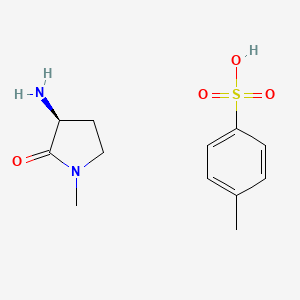

“Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH” is a derivative of aspartic acid. It is a Fmoc-protected amino acid used in solid-phase peptide synthesis . The Fmoc group is a common protecting group used in the synthesis of peptides, and the tert-butyl ester (OtBu) is a protecting group for the side chain .

Synthesis Analysis

The synthesis of “Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH” involves the condensation of the side-chain carboxy with an appropriate amine or alcohol . The α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively . This facilitates the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .

Molecular Structure Analysis

The empirical formula of “Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH” is C23H25NO6 . Its molecular weight is 411.45 g/mol .

Chemical Reactions Analysis

The Asp (OtBu) residue can form aspartimide under strong basic conditions . The aspartimide can open to form either the desired peptide or the beta-peptide . Backbone protection on the amino acid before Asp will prevent aspartimide formation .

Physical And Chemical Properties Analysis

“Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH” is a powder . Its optical activity is [α]20/D −24±2°, c = 1% in DMF . It has a melting point of 148-150 °C (dec.) .

科学研究应用

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH: is primarily used in SPPS, which is a method for the synthesis of peptides. This compound, with its Fmoc protective group, allows for the sequential addition of amino acids to a growing peptide chain while minimizing side reactions . The tert-butyl (OtBu) group protects the aspartic acid side chain, preventing racemization and aspartimide formation during the synthesis process .

Medicinal Chemistry and Drug Design

In drug design, protecting groups like Fmoc and OtBu are crucial for the synthesis of drug precursors. This compound can be used to introduce the aspartic acid moiety into drug molecules under controlled conditions, which is essential for the development of new pharmaceuticals .

Conjugation to Carrier Proteins

The compound can be used to conjugate peptides to carrier proteins, a critical step in creating peptide-based vaccines. The Fmoc group can be removed under mild conditions after the peptide is attached to the carrier, leaving the peptide intact .

Bioconjugation and Labeling Studies

In bioconjugation, this compound can be used to attach signaling or labeling molecules to peptides or proteins. This is particularly useful in fluorescence studies or when creating targeted drug delivery systems .

Research on Peptide Structure and Function

Researchers use this compound to synthesize peptides with specific structures to study their function. This can include investigations into enzyme-substrate interactions, peptide folding, and stability studies .

安全和危害

未来方向

作用机制

Target of Action

Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH, also known as Fmoc-L-aspartic acid 4-tert-butyl ester , is a Fmoc protected amino acid used in solid phase peptide synthesis . The primary target of this compound is the peptide chain in the synthesis process .

Mode of Action

The compound acts as a protective group for the aspartic acid residue during peptide synthesis . It prevents the formation of aspartimide by-products, which can lead to undesired peptide sequences .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It ensures the correct sequence of amino acids in the peptide chain by preventing the formation of aspartimide by-products .

Result of Action

The use of Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH in peptide synthesis results in the correct formation of peptide sequences . By preventing the formation of aspartimide by-products, it ensures the integrity of the synthesized peptides .

Action Environment

The action of Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy . It is typically stored at a temperature of 2-8°C .

属性

IUPAC Name |

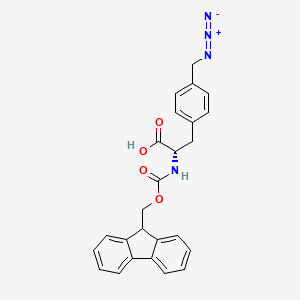

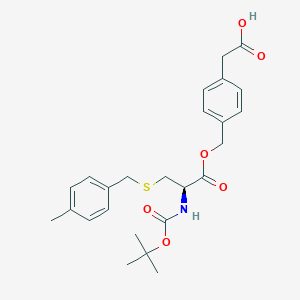

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]oxymethyl]phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35NO9/c1-33(2,3)43-30(37)18-28(31(38)41-19-21-12-14-22(15-13-21)40-17-16-29(35)36)34-32(39)42-20-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27-28H,16-20H2,1-3H3,(H,34,39)(H,35,36)/t28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUWKPKBKDNNDA-NDEPHWFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-asp(otbu)-O-CH2-PH-och2-CH2-cooh | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)

![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)